2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Descripción
Propiedades
IUPAC Name |
2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3/c1-20(2)32-18-23(26-24(19-32)28(36)33(29-26)22-11-7-4-8-12-22)27(35)31-15-13-30(14-16-31)25(34)17-21-9-5-3-6-10-21/h3-12,18-20H,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBJKAFXIVLXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridin-3-one core, followed by the introduction of the phenyl, piperazine, and isopropyl substituents. Common reagents used in these reactions include phenylboronic acids, piperazine derivatives, and isopropyl halides. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines or halides). The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophiles employed.
Aplicaciones Científicas De Investigación
2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can be useful in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where its specific interactions with biological targets are beneficial.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Comparisons
Electronic and Physicochemical Properties
- Piperazine vs. Morpholine () : Piperazine’s basicity (pKa ~9.8) facilitates protonation at physiological pH, enhancing water solubility vs. morpholine’s lower basicity (pKa ~5.6) .
- Isopropyl vs.
- Fluorophenyl vs. Phenylacetyl ( vs. Target) : Fluorine’s electronegativity (-I effect) may reduce electron density at the piperazine nitrogen, altering binding kinetics .
Computational Analysis
Q & A
Q. What are the established synthetic routes for preparing pyrazolo-pyridinone derivatives with piperazine substituents?
Methodological Answer: Pyrazolo-pyridinone cores are typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example:
- Step 1: React benzylideneacetone with phenylhydrazine hydrochloride in ethanol under reflux to form the pyrazole ring .
- Step 2: Introduce the piperazine moiety using carbodiimide coupling agents (e.g., TBTU, HOBt) in anhydrous DMF with a tertiary amine base (e.g., NEt3) .
- Step 3: Optimize purification via recrystallization (ethanol or dioxane) to isolate the final compound .
Key Challenge: Ensure regioselectivity during cyclization by controlling reaction time and temperature.
Q. How is the structural integrity of the compound validated post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR: Confirm substituent positions (e.g., phenylacetyl piperazine at C7) via characteristic shifts (e.g., δ 3.5–4.5 ppm for piperazine protons) .
- IR Spectroscopy: Verify carbonyl groups (C=O stretch ~1700 cm⁻¹) and amide bonds (N-H stretch ~3300 cm⁻¹) .
- Mass Spectrometry (MS): Match molecular ion peaks (e.g., [M+H]⁺) to theoretical molecular weights .
- HPLC: Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can synthetic yields be improved for the piperazine-carbonyl linkage in multi-step syntheses?
Methodological Answer: Optimize coupling reactions using:
- Catalyst Screening: Compare TBTU/HOBt vs. DCC/DMAP for amide bond formation .
- Solvent Effects: Test polar aprotic solvents (DMF, DCM) to enhance reagent solubility .
- Temperature Control: Perform reactions at 0–25°C to minimize side reactions (e.g., piperazine oxidation) .
Data Example:
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| TBTU/HOBt/NEt3 | 78 | 97 |
| DCC/DMAP | 65 | 92 |
| Source: Adapted from |
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Address variability using:
- Standardized Assays: Replicate enzyme inhibition (e.g., phosphodiesterase or carbonic anhydrase) under controlled conditions (pH 7.4, 37°C) .
- Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., replace phenylacetyl with benzyl groups) to isolate pharmacophoric contributions .
- Data Normalization: Express IC50 values relative to positive controls (e.g., sildenafil for phosphodiesterase inhibition) .
Case Study: Discrepancies in hCA II inhibition (IC50 = 69–76 nM) were resolved by standardizing enzyme sources and buffer compositions .
Q. What computational strategies predict the compound’s binding affinity to kinase targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB ID 1T46 for kinase domains) to model interactions with the pyrazolo-pyridinone core .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å) .
- Free Energy Calculations: Apply MM-PBSA to rank affinity scores (ΔG < −8 kcal/mol indicates strong binding) .
Methodological Guidance for Experimental Design
6. Designing a stability study under physiological conditions:
- Conditions: Incubate the compound in PBS (pH 7.4) and human liver microsomes (37°C, 1–24 h) .
- Analysis: Monitor degradation via LC-MS and identify metabolites (e.g., hydroxylation at C5) .
- Key Parameters: Half-life (t1/2) > 2 h suggests suitability for in vivo studies .
7. Validating target engagement in cellular assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
